Cyanine5.5 alkyne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

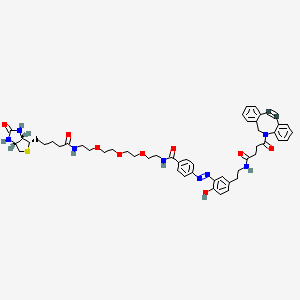

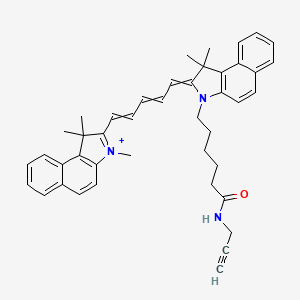

Far red / near infrared dye alkyne for Click Chemistry labeling. Cyanine5.5 is an analog of Cy5.5, a popular fluorophore which has been widely used for various applications including intact organism imaging. This reagent can be conjugated with azido groups under mild copper catalyzed Click Chemistry conditions. This reagent is soluble in organic solvents, but mixtures of water with small percent of DMSO can be used for efficient conjugation. Cyanine5.5 alkyne can also be used for the labeling of small molecules with this far red/NIR dye.

Applications De Recherche Scientifique

Bioorthogonal Labeling of Cell-Surface Carbohydrates

Cyanine5.5 alkyne dyes, particularly those functionalized with alkyne groups, are used for bioorthogonal click reactions. These reactions involve labeling metabolically incorporated sugar-azides on the surface of living cells. This application is crucial for the visualization of cell-surface glycans at the nanometer scale using direct stochastic optical reconstruction microscopy (dSTORM). The dyes synthesized for this purpose demonstrate absorption wavelengths at 550 and 648 nm (Mertsch et al., 2016).

Understanding Photoconversion Mechanisms

The study of the mechanism of photoconversion from Cyanine5 to Cyanine3 is significant in the realm of single-molecule and super-resolution imaging. Research has shown that this photoconversion involves a formal C2H2 excision from Cyanine5 through an intermolecular pathway. This insight is essential for understanding potential artifacts in multicolor fluorescence imaging and for developing new methods for high-density single-particle tracking in living cells (Cho et al., 2021).

Synthesis of Substituted Cy5 Phosphoramidite Derivatives

Cyanine dyes, like Cy5 derivatives, are being explored for their application in DNA dye aggregate structures. This has potential in the development of light-harvesting devices and quantum computers. Research has been conducted on the synthesis of Cy5 derivatives with different substituents and their incorporation into DNA sequences. This area explores varying the dye's hydrophilicity/hydrophobicity and tuning their absorption and emission properties (Meares et al., 2022).

Optical Imaging and Drug Delivery Applications

The reactivity of the cyanine chromophore, particularly in the pentamethine and heptamethine cyanines (like Cy5 and Cy7), is leveraged in modern biomedical research for optical imaging and drug delivery. These dyes exhibit unique photochemical behaviors and have been used in developing probes with enhanced features for complex imaging and drug delivery settings (Gorka et al., 2018).

Propriétés

Nom du produit |

Cyanine5.5 alkyne |

|---|---|

Formule moléculaire |

C43H46N3O+ |

Poids moléculaire |

620.86 |

Nom IUPAC |

6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide |

InChI |

InChI=1S/C43H45N3O/c1-7-29-44-39(47)24-12-9-17-30-46-36-28-26-32-19-14-16-21-34(32)41(36)43(4,5)38(46)23-11-8-10-22-37-42(2,3)40-33-20-15-13-18-31(33)25-27-35(40)45(37)6/h1,8,10-11,13-16,18-23,25-28H,9,12,17,24,29-30H2,2-6H3/p+1 |

Clé InChI |

ZQGJQONXBFKYHO-UHFFFAOYSA-O |

SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cyanine5.5 alkyne, Cyanine 5.5 alkyne |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B1192532.png)

![1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one](/img/structure/B1192533.png)

![2-[4-[6-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-(3-phenylmorpholin-4-yl)quinazolin-2-yl]pyrazol-1-yl]ethanol](/img/structure/B1192538.png)